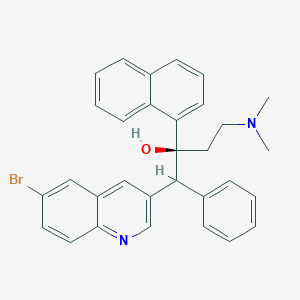

(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bedaquiline is a diarylquinoline antimycobacterial drug primarily used in the treatment of multidrug-resistant tuberculosis. It was approved by the United States Food and Drug Administration in 2012 and is considered a significant breakthrough in tuberculosis treatment due to its unique mechanism of action .

Méthodes De Préparation

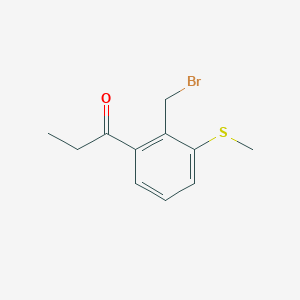

Synthetic Routes and Reaction Conditions: Bedaquiline can be synthesized through several methods. One common method involves the reaction of a compound II and a compound III in the presence of zinc powder and a catalyst such as trimethylchlorosilane or 1,2-dibromoethane in tetrahydrofuran . Another method involves reacting a compound (9) with a reducing agent in a solvent to collect the racemate of bedaquiline .

Industrial Production Methods: Industrial production of bedaquiline often involves the preparation of its fumarate salt due to its high purity, excellent physicochemical properties, and good stability. The preparation methods for bedaquiline fumarate include crystallization techniques that improve the quality of the product and are suitable for mass production .

Analyse Des Réactions Chimiques

Types of Reactions: Bedaquiline undergoes several types of chemical reactions, including oxidative metabolism primarily by the cytochrome P450 isoenzyme 3A4 to form a less-active N-monodesmethyl metabolite . It also undergoes acid dissociation reactions, forming various protonated and dissociated species in different pH conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving bedaquiline include cytochrome P450 isoenzyme 3A4 for oxidative metabolism and various acids and bases for dissociation reactions. The conditions for these reactions typically involve specific pH ranges and temperatures to achieve the desired products .

Major Products Formed: The major products formed from the reactions of bedaquiline include its N-monodesmethyl metabolite and various protonated and dissociated species such as L−, LH, LH2+, LH32+, and LH43+ .

Applications De Recherche Scientifique

Bedaquiline has a wide range of scientific research applications, particularly in the field of medicine. It is primarily used to treat multidrug-resistant tuberculosis and has shown promising results in improving treatment outcomes and reducing mortality rates . Additionally, bedaquiline’s unique mechanism of action has made it a subject of interest in studies aiming to develop new antibiotics and improve first-line treatments for tuberculosis .

Mécanisme D'action

Bedaquiline exerts its effects by inhibiting the ATP synthase enzyme of Mycobacterium tuberculosis. This enzyme is essential for the generation of energy in the bacteria. By binding to the subunit c of ATP synthase, bedaquiline blocks the proton pump, leading to the inhibition of ATP production and ultimately causing bacterial cell death .

Comparaison Avec Des Composés Similaires

Bedaquiline is unique among tuberculosis treatments due to its mechanism of action. Similar compounds include other antimycobacterial drugs such as isoniazid, rifampicin, pyrazinamide, and ethambutol. unlike these drugs, bedaquiline targets the ATP synthase enzyme, making it effective against multidrug-resistant strains of tuberculosis .

Propriétés

Formule moléculaire |

C31H29BrN2O |

|---|---|

Poids moléculaire |

525.5 g/mol |

Nom IUPAC |

(2S)-1-(6-bromoquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |

InChI |

InChI=1S/C31H29BrN2O/c1-34(2)18-17-31(35,28-14-8-12-22-9-6-7-13-27(22)28)30(23-10-4-3-5-11-23)25-19-24-20-26(32)15-16-29(24)33-21-25/h3-16,19-21,30,35H,17-18H2,1-2H3/t30?,31-/m1/s1 |

Clé InChI |

CAZMLEZKNNXBTD-NLIBRCFJSA-N |

SMILES isomérique |

CN(C)CC[C@@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |

SMILES canonique |

CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=CN=C5C=CC(=CC5=C4)Br)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 3-bromo-2-(trifluoromethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14053012.png)

![tert-butyl 7-amino-1-ethyl-9-methoxy-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B14053061.png)